

Elvitegravir in HIV-1 Cell-Based Assays: Application Notes and Protocols

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Compound of Interest

Compound Name: *HIV-1 integrase inhibitor 4*

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Introduction

Elvitegravir is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. It targets the HIV-1 integrase enzyme, a critical component for the integration of viral DNA into the host cell genome, thereby preventing viral replication.^{[1][2][3][4][5]} Elvitegravir is a key component of several combination antiretroviral therapies, including Stribild® and Genvoya®.^{[2][5]} Accurate and reproducible cell-based assays are essential for the continued research and development of elvitegravir and other antiretroviral agents. These assays are crucial for determining antiviral potency, assessing cytotoxicity, and evaluating potential synergistic or antagonistic interactions with other drugs.

This document provides detailed protocols for key HIV-1 cell-based assays involving elvitegravir, presents quantitative data in a structured format, and includes diagrams to illustrate the experimental workflow and the drug's mechanism of action.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and cytotoxicity of elvitegravir against various HIV-1 strains in different cell lines.

Parameter	Value	Cell Line	Virus Strain	Reference
IC50	0.7 nM	-	HIV-1 IIIB	[6]
IC50	1.4 nM	-	HIV-2 ROD	[6]
IC50	2.8 nM	-	HIV-2 EHO	[6]
EC50	0.1 - 1.3 nM	-	HIV-1 clades A, B, C, D, E, F, G, and O	[1]
EC50	0.53 nM	-	HIV-2	[1]
CC50	> 250 μ M	HEK-293T	-	[6]
CC50	4.6 \pm 0.5 μ M	PBMC	-	[6]

Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values can vary depending on the specific assay conditions, cell line, and virus strain used. CC50 (50% cytotoxic concentration) is a measure of the drug's toxicity to the cells.

Experimental Protocols

Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)

This protocol determines the concentration of elvitegravir required to inhibit HIV-1 replication by 50% (EC50) by measuring the amount of p24 antigen in the cell culture supernatant.

Materials:

- HIV-1 permissive cell line (e.g., MT-4, PM1, TZM-bl)
- HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB, HIV-1 NL4-3)
- Elvitegravir stock solution
- Complete cell culture medium
- 96-well cell culture plates

- HIV-1 p24 Antigen ELISA kit
- Microplate reader

Procedure:

- Cell Plating: Seed the 96-well plates with the appropriate cell line at a density that will allow for logarithmic growth during the assay period.
- Drug Dilution: Prepare a serial dilution of elvitegravir in complete cell culture medium.
- Infection: Add the HIV-1 virus stock to the cells at a pre-determined multiplicity of infection (MOI).
- Treatment: Immediately after infection, add the diluted elvitegravir to the appropriate wells. Include virus control (cells + virus, no drug) and cell control (cells only, no virus) wells.
- Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 3-7 days.
- Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
- p24 ELISA: Perform the HIV-1 p24 Antigen ELISA according to the manufacturer's instructions.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the percentage of viral inhibition for each elvitegravir concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of elvitegravir by measuring the metabolic activity of cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

Materials:

- HIV-1 permissive cell line (e.g., MT-4, PM1, TZM-bl)

- Elvitegravir stock solution
- Complete cell culture medium
- 96-well cell culture plates
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- **Cell Plating:** Seed the 96-well plates with the appropriate cell line at a predetermined density.
- **Drug Dilution:** Prepare a serial dilution of elvitegravir in complete cell culture medium.
- **Treatment:** Add the diluted elvitegravir to the appropriate wells. Include cell control (cells only, no drug) wells.
- **Incubation:** Incubate the plates at 37°C in a 5% CO₂ incubator for the same duration as the antiviral assay.
- **MTT Addition:** Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- **Solubilization:** Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
- **Data Analysis:** Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each elvitegravir concentration relative to the cell control. Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the drug concentration.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Drug Combination Assay (Checkerboard Assay)

This protocol evaluates the interaction between elvitegravir and another antiretroviral agent (e.g., tenofovir, emtricitabine) to determine if the combination is synergistic, additive, or antagonistic.

Materials:

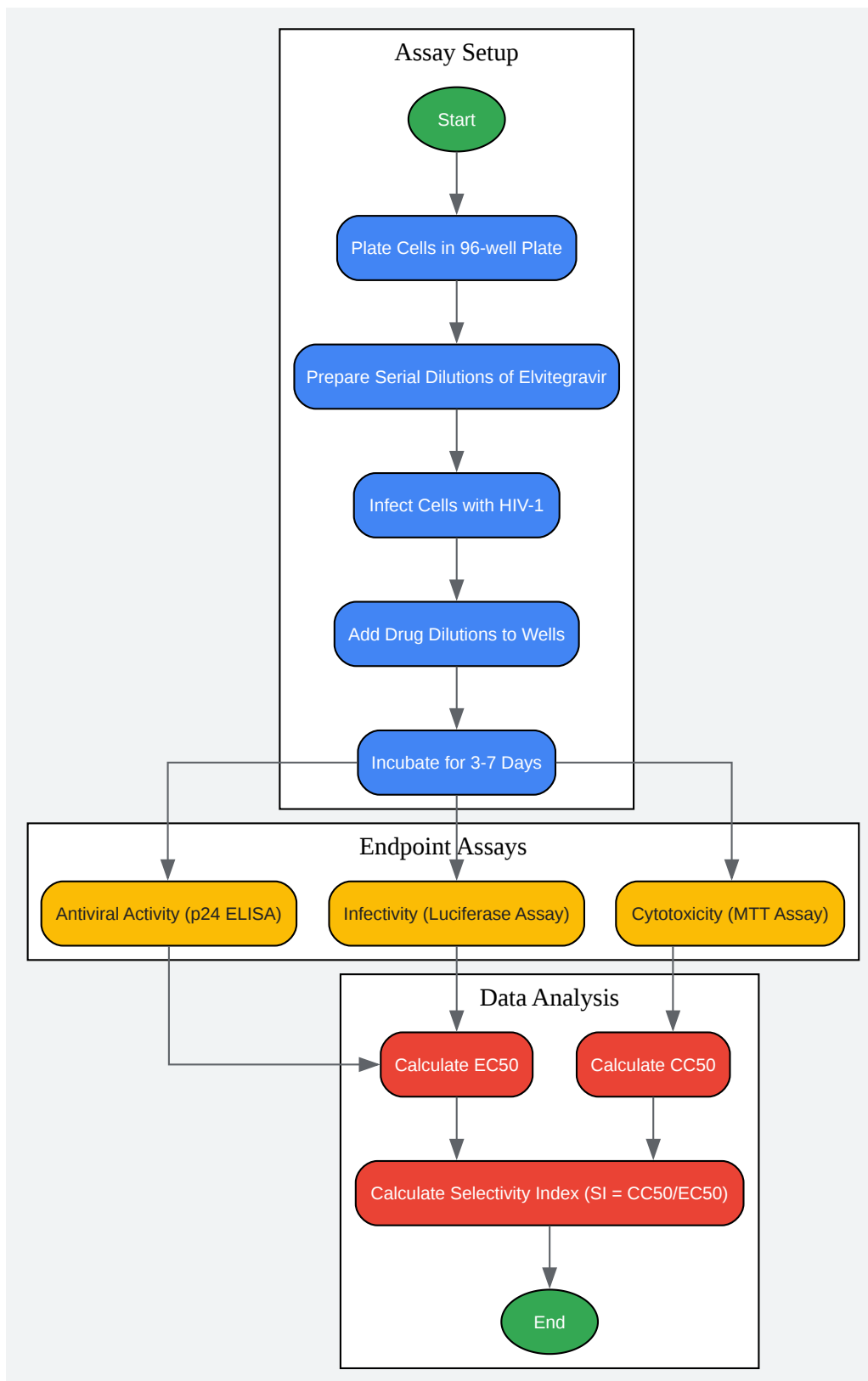
- HIV-1 permissive cell line
- HIV-1 laboratory-adapted strain
- Stock solutions of elvitegravir and the second drug
- Complete cell culture medium
- 96-well cell culture plates
- HIV-1 p24 Antigen ELISA kit or a luciferase reporter gene assay system
- Microplate reader

Procedure:

- **Drug Dilution:** Prepare serial dilutions of elvitegravir horizontally and the second drug vertically in a 96-well plate, creating a matrix of drug concentrations.
- **Cell Plating and Infection:** Add the cell suspension and HIV-1 virus to each well of the drug combination plate.
- **Incubation:** Incubate the plates for 3-7 days at 37°C in a 5% CO₂ incubator.
- **Quantification of Viral Replication:** Measure the extent of HIV-1 replication in each well using a suitable method such as the p24 ELISA or a luciferase reporter gene assay.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)
- **Data Analysis:** Analyze the data using a synergy quantification model, such as the MacSynergy II program, to calculate the synergy, additivity, or antagonism of the drug combination.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Visualizations

Caption: Mechanism of action of Elvitegravir.



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